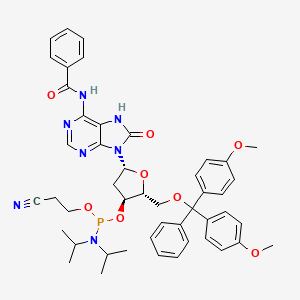

8-Oxo-DA cep

Description

Properties

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55)/t39-,40+,41+,63?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGKIUORDYSZMN-OBSXPSPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Formation of 8-oxo-7,8-dihydro-2'-deoxyadenosine in DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms underlying the formation of 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA) in DNA, a significant lesion arising from oxidative stress. This document details the chemical processes involved, methods for its detection and quantification, and the cellular repair pathways that mitigate its potentially mutagenic effects.

Introduction to 8-oxo-dA

Oxidative damage to DNA is a constant threat to genomic integrity, arising from both endogenous metabolic byproducts and exogenous sources. Reactive oxygen species (ROS) can modify all DNA bases, with purines being particularly susceptible. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is the most extensively studied oxidative DNA lesion, 8-oxo-dA is another critical, albeit less abundant, product of adenine oxidation.[1] The formation of 8-oxo-dA can lead to mutations and has been implicated in various pathological conditions, including cancer and neurodegenerative diseases.[1][2] Understanding the mechanisms of its formation and repair is crucial for the development of therapeutic strategies targeting oxidative stress-related diseases.

Mechanism of 8-oxo-dA Formation

The primary mechanism for the formation of 8-oxo-dA in DNA involves the attack of reactive oxygen species (ROS) on the C8 position of the adenine base. The hydroxyl radical (•OH) is a major contributor to this process.[3]

The reaction proceeds as follows:

-

Addition of Hydroxyl Radical: The highly reactive hydroxyl radical adds to the C8 position of the deoxyadenosine base, forming a C8-OH-adduct radical.[4]

-

Oxidation: This radical intermediate can then be oxidized, leading to the formation of 8-oxo-dA.

While other ROS can contribute to adenine oxidation, the hydroxyl radical is considered a key player due to its high reactivity.

References

8-oxo-dA versus 8-oxo-dG Mutagenicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative DNA damage is a constant threat to genomic integrity, with 8-oxoguanine (8-oxo-dG) and 8-oxoadenine (8-oxo-dA) being two of the most common lesions. While both are mutagenic, their propensities and mechanisms of inducing mutations differ significantly. This guide provides a comprehensive comparison of the mutagenicity of 8-oxo-dA and 8-oxo-dG, detailing the underlying molecular mechanisms, the DNA repair pathways involved, and the experimental methodologies used to study these lesions. Quantitative data are summarized in structured tables for clear comparison, and key cellular pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals in the fields of DNA repair, mutagenesis, and drug development.

Introduction to Oxidative DNA Damage and Mutagenicity

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and through exposure to exogenous agents, can induce a variety of modifications to DNA bases. Among the most prevalent and mutagenic of these are 7,8-dihydro-8-oxoguanine (8-oxo-dG) and 7,8-dihydro-8-oxoadenine (8-oxo-dA). These oxidized purines can mispair during DNA replication, leading to point mutations that can have profound biological consequences, including carcinogenesis.

8-oxo-dG is the more extensively studied of the two lesions and is a well-established biomarker of oxidative stress.[1][2] Its mutagenicity stems from its ability to adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine, mimicking a standard T:A base pair.[3] This leads predominantly to G→T transversions.[4][5]

8-oxo-dA , while also a significant product of oxidative DNA damage, has been studied less extensively. Its mutagenic potential is generally considered to be lower than that of 8-oxo-dG in mammalian cells.[4][6] 8-oxo-dA preferentially induces A→C transversions, indicating a different mispairing mechanism involving the insertion of guanine opposite the lesion.[4]

This guide will delve into the comparative mutagenicity of these two critical DNA lesions.

Quantitative Comparison of Mutagenicity

The mutagenic potential of 8-oxo-dA and 8-oxo-dG has been quantified in various experimental systems. The following tables summarize key findings from studies utilizing shuttle vectors in mammalian cells, providing a direct comparison of their mutation frequencies and the types of mutations they induce.

Table 1: Comparative Mutagenicity of 8-oxo-dA and 8-oxo-dG in COS-7 Cells [4]

| Lesion | Sequence Context | Mutation Frequency (%) | Predominant Mutation |

| 8-oxo-dA | 5'-TA GC-3' | 1.2 | A→C |

| 8-oxo-dG | 5'-TG GC-3' | 5.2 | G→T |

| 8-oxo-dA | 5'-TGA C-3' | ~0.24 | A→G (rare) |

| 8-oxo-dG | 5'-TGG C-3' | 6.8 | G→T |

Table 2: Influence of DNA Polymerase on 8-oxo-dG Bypass Fidelity [7]

| DNA Polymerase | Lesion Context | Mutation Frequency (%) | Predominant Mutation |

| Wild-type HEK 293T cells | Codon 248 (CGG ) | 5.0 ± 0.6 | G→T |

| Wild-type HEK 293T cells | Codon 249 (AGG ) | 4.5 ± 0.8 | G→T |

| Wild-type HEK 293T cells | Codon 273 (CGT ) | 1.6 ± 0.3 | G→T |

| hPol η knockout | Codon 248 (CGG ) | Increased | G→T |

| hPol ζ knockout | Codon 248 (CGG ) | Increased | G→T |

Molecular Mechanisms of Mutagenesis

The distinct mutagenic outcomes of 8-oxo-dA and 8-oxo-dG are rooted in their interactions with DNA polymerases during replication.

8-oxo-dG: The syn-Conformation and Mispairing with Adenine

The mutagenicity of 8-oxo-dG is primarily attributed to its ability to adopt a syn conformation around the glycosidic bond. This geometric arrangement allows the Hoogsteen edge of 8-oxo-dG to form a stable base pair with adenine, which is structurally similar to a canonical Watson-Crick T-A base pair.[3] Replicative DNA polymerases can accommodate this 8-oxo-dG(syn):A(anti) mispair, leading to the preferential incorporation of dAMP opposite the lesion.[8] If this mispair is not corrected before the next round of replication, it results in a G:C to T:A transversion.[5]

8-oxo-dA: Mispairing with Guanine

In contrast to 8-oxo-dG, 8-oxo-dA primarily leads to A→C transversions, indicating the misincorporation of dGMP opposite the lesion.[4] The exact mechanism is less well-defined but is thought to involve the formation of an 8-oxo-dA:G mispair. The stability and geometry of this mispair within the active site of a DNA polymerase are critical factors influencing the frequency of this mutagenic event.

DNA Repair Pathways

Cells have evolved sophisticated repair mechanisms to counteract the mutagenic threat posed by 8-oxo-dG and 8-oxo-dA. The primary pathway for the removal of these lesions is Base Excision Repair (BER). When replication forks encounter these lesions before they can be repaired, Translesion Synthesis (TLS) pathways can be activated to bypass the damage, albeit with varying degrees of fidelity.

Base Excision Repair (BER)

4.1.1. Repair of 8-oxo-dG

The BER pathway for 8-oxo-dG is well-characterized and involves a series of coordinated enzymatic steps.

References

- 1. An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base excision repair and the role of MUTYH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The mechanism of the glycosylase reaction with hOGG1 base-excision repair enzyme: concerted effect of Lys249 and Asp268 during excision of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Oxoguanine Glycosylase - Proteopedia, life in 3D [proteopedia.org]

- 7. Reactome | Defective Base Excision Repair Associated with MUTYH [reactome.org]

- 8. xuetangcloud-test.oss-cn-beijing.aliyuncs.com [xuetangcloud-test.oss-cn-beijing.aliyuncs.com]

The Role of 7,8-dihydro-8-oxoadenine (8-oxo-dA) in Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a result of an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, inflicts damage on a wide array of cellular macromolecules. DNA is a primary target, with purine bases being particularly susceptible to oxidation. While the scientific community has extensively studied the implications of 7,8-dihydro-8-oxoguanine (8-oxo-dG), another major purine oxidation product, 7,8-dihydro-8-oxoadenine (8-oxo-dA), is emerging as a significant, albeit less abundant, lesion with critical roles in mutagenesis and genome instability. This technical guide provides an in-depth exploration of the formation, genotoxic consequences, and cellular repair mechanisms of 8-oxo-dA. It details the enzymatic pathways that mitigate its effects, summarizes key quantitative data, and provides an overview of experimental protocols for its detection, offering a comprehensive resource for professionals in biomedical research and drug development.

Introduction to Oxidative DNA Damage and 8-oxo-dA

Reactive oxygen species, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are byproducts of normal cellular metabolism and are also induced by exogenous factors like ionizing radiation.[1] These highly reactive molecules can oxidize DNA bases, leading to lesions that can disrupt DNA replication and transcription. Guanine, having the lowest redox potential, is the most readily oxidized base, forming 8-oxo-dG.[2] However, adenine is also a significant target, yielding 8-oxo-dA.[1][3] While the cellular concentration of 8-oxo-dA is generally lower than that of 8-oxo-dG, its presence is a reliable biomarker of oxidative stress.[1][2] Accumulation of 8-oxo-dA has been observed in various pathological conditions, including cancer and neurodegenerative diseases, and its levels increase with age.[2]

Formation of 8-oxo-dA

The primary mechanism for the formation of 8-oxo-dA in DNA is the direct attack of adenine by reactive oxygen species, particularly the hydroxyl radical (•OH). The reaction involves the addition of the hydroxyl radical to the C8 position of the adenine base. This process can occur in both nuclear and mitochondrial DNA. While adenine is less susceptible to oxidation than guanine due to its higher redox potential, the formation of 8-oxo-dA is a significant consequence of oxidative stress.[2][3] The amount of 8-oxo-dA induced by stressors like ionizing radiation or hydrogen peroxide is typically 2 to 3 times lower than that of 8-oxo-dG.[1]

Caption: Formation of 8-oxo-dA via oxidation of adenine.

Genotoxicity and Mutagenic Potential

The genotoxic effect of 8-oxo-dA stems from its ambiguous base-pairing properties during DNA replication. The presence of the keto group at C8 allows 8-oxo-dA to adopt a syn conformation, which can lead to mispairing with guanine (G) via a Hoogsteen base pair.[3] This contrasts with the normal Watson-Crick pairing of adenine with thymine (T).

If the 8-oxo-dA:G mispair is not corrected, it leads to A:T → C:G transversions in subsequent rounds of replication.[3] Studies in mammalian cells have confirmed that 8-oxo-dA is mutagenic, though its potential is generally considered to be lower than that of 8-oxo-dG.[2] The primary mutations observed are A→C transversions and, to a lesser extent, A→G transitions.[4]

Beyond direct mutagenesis, the persistence of 8-oxo-dA can also facilitate the formation of other DNA lesions. Due to its lower redox potential compared to adenine, 8-oxo-dA can be further oxidized, potentially leading to the formation of interstrand cross-links.[2]

Cellular Repair and Tolerance Pathways

To counteract the deleterious effects of 8-oxo-dA, cells have evolved sophisticated DNA repair mechanisms, primarily the Base Excision Repair (BER) pathway.

Base Excision Repair (BER) of 8-oxo-dA

The BER pathway is a multi-step process initiated by a DNA glycosylase that recognizes and excises the damaged base.

-

Recognition and Excision: Several DNA glycosylases have been identified that can remove 8-oxo-dA from DNA.

-

8-Oxoguanine DNA Glycosylase 1 (OGG1): While its primary substrate is 8-oxo-dG, OGG1 can also excise 8-oxo-dA, but shows a strong preference for 8-oxo-dA paired with cytosine (C).[4]

-

Endonuclease VIII-like Protein 1 (NEIL1): NEIL1, a mammalian homolog of the bacterial Nei glycosylase, also efficiently removes 8-oxo-dA from 8-oxo-dA:C pairs.[4] NEIL2 does not appear to process 8-oxo-dA, and NEIL3 is unable to excise 8-oxo-purines like 8-oxo-dG or 8-oxo-dA due to structural differences in its lesion-binding pocket.[5][6]

-

Thymine DNA Glycosylase (TDG): TDG has been shown to excise 8-oxo-dA from mispairs with G, C, and T.[3][7]

-

-

AP Site Processing: After the glycosylase removes the 8-oxo-adenine base, it leaves an apurinic/apyrimidinic (AP) site. This site is then cleaved by an AP endonuclease (primarily APE1).

-

Synthesis and Ligation: DNA polymerase fills the single-nucleotide gap, and the nick is sealed by a DNA ligase, completing the repair process.

Caption: The Base Excision Repair (BER) pathway for 8-oxo-dA.

Role in Signaling Pathways

A significant aspect of the cellular response to oxidative DNA damage is the activation of signaling cascades. For 8-oxo-dG, the repair process itself has been shown to initiate signaling. The OGG1 enzyme, after excising 8-oxo-guanine, can bind to the free base. This OGG1•8-oxoG complex then acts as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras and Rac1, activating downstream pathways such as the MAPK cascade.[8][9][10][11]

Crucially, a comparable signaling role for 8-oxo-dA has not been documented in the scientific literature to date. While enzymes like OGG1 and NEIL1 repair 8-oxo-dA, there is currently no evidence to suggest that the excised 8-oxo-adenine base or the repair complex itself initiates specific downstream signaling cascades in the same manner as 8-oxo-dG. This represents a significant knowledge gap and an area for future research.

Quantitative Data Presentation

The quantification of 8-oxo-dA is essential for its validation as a biomarker for oxidative stress. Levels can vary significantly depending on the tissue type, age, and exposure to oxidative insults.

Table 1: Cellular Levels of 8-oxo-dA

| Biological Context | 8-oxo-dA Level | Comparison with 8-oxo-dG | Reference(s) |

| General Cellular DNA | ~0.7 lesions per 10⁶ nucleotides (~2200 lesions/genome) | Comparable to 8-oxo-dG levels in some estimates | [2] |

| Induced by Ionizing Radiation | - | 2-3 times lower than 8-oxo-dG | [1] |

| Mammalian Tumor Tissues | Elevated levels detected | Ratio to 8-oxo-dG can approach 1:1 in some cancers | [2] |

| Aged Rat Tissues | Endogenous levels doubled compared to young tissues | Similar age-related increase as 8-oxo-dG | [2] |

Table 2: Kinetic Parameters of DNA Glycosylases for 8-oxo-dA:C Substrate

| Enzyme | KM (nM) | kcat (min⁻¹) | Relative Efficiency | Reference(s) |

| Human OGG1 | ~14.6 | ~0.11 | - | [4] |

| Human NEIL1 | ~7.6 | ~0.01 | kcat is ~10-fold lower than OGG1 | [4] |

| Note: Data derived from in vitro assays and may vary with experimental conditions. |

Experimental Protocols

The gold standard for the sensitive and specific quantification of 8-oxo-dA is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol: Quantification of 8-oxo-dA in DNA by HPLC-MS/MS

This protocol provides a general workflow. Optimization of specific parameters (e.g., gradient, MS transitions) is required.

Objective: To accurately quantify the number of 8-oxo-dA lesions per 10⁶ unmodified deoxyadenosine (dA) bases in a given DNA sample.

Materials:

-

DNA sample (from tissue or cultured cells)

-

DNA isolation kit (with antioxidant precautions)

-

Nuclease P1, Alkaline Phosphatase

-

HPLC-grade water and acetonitrile

-

Ammonium formate or acetic acid for mobile phase

-

Internal standards (e.g., stable isotope-labeled [¹⁵N₅]8-oxo-dA and [¹⁵N₅]dA)

-

HPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

DNA Isolation:

-

Isolate genomic DNA using a method that minimizes artifactual oxidation. Commercial kits incorporating antioxidants like desferrioxamine or using sodium iodide-based methods are recommended.

-

Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).

-

-

DNA Hydrolysis:

-

To a tube containing 20-50 µg of DNA, add the internal standards ([¹⁵N₅]8-oxo-dA and [¹⁵N₅]dA).

-

Add buffer and Nuclease P1. Incubate at 37°C for 2 hours to digest DNA into deoxynucleoside 3'-monophosphates.

-

Add Alkaline Phosphatase and an appropriate buffer. Incubate at 37°C for another 2 hours to dephosphorylate the nucleotides into deoxynucleosides.

-

-

Sample Preparation:

-

Centrifuge the hydrolysate at high speed (e.g., 10,000 x g) for 5 minutes to pellet the enzymes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatography: Separate the deoxynucleosides using a C18 reverse-phase HPLC column. A typical mobile phase would consist of a gradient of (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific mass-to-charge (m/z) transitions for 8-oxo-dA, dA, and their corresponding stable isotope-labeled internal standards using Multiple Reaction Monitoring (MRM).

-

Example Transition for 8-oxo-dA: Precursor ion [M+H]⁺ → Product ion (protonated adenine base).

-

-

Quantification: Create a standard curve using known amounts of 8-oxo-dA and dA standards. Calculate the amount of 8-oxo-dA and dA in the sample by comparing their peak areas to those of the internal standards and the standard curve. The final result is typically expressed as the number of 8-oxo-dA lesions per 10⁶ dA.

-

Caption: Workflow for HPLC-MS/MS analysis of 8-oxo-dA.

Clinical Relevance and Therapeutic Implications

The accumulation of 8-oxo-dA is associated with diseases linked to chronic oxidative stress. Elevated levels have been found in various human tumor tissues, suggesting a role in carcinogenesis.[2] The A→C transversion signature of 8-oxo-dA has been linked to specific mutational patterns (e.g., Signature SBS17) found in gastric and esophageal cancers.[2] Furthermore, increased levels of both 8-oxo-dA and 8-oxo-dG are found in patients with Cockayne syndrome, a disease characterized by premature aging and neurodegeneration.[2]

Therapeutic strategies targeting oxidative DNA damage have primarily focused on the 8-oxo-dG repair pathway. Inhibitors of OGG1 or other BER components are being explored to enhance the efficacy of chemo- and radiotherapy in cancer by preventing the repair of lethal DNA damage.[12] Given that enzymes like OGG1 and TDG also process 8-oxo-dA, these therapeutic strategies may indirectly impact the repair of this lesion as well. However, to date, no therapeutic agents have been developed to specifically target the formation or repair of 8-oxo-dA. The development of such specific inhibitors could offer novel therapeutic avenues, but this would require a more detailed understanding of the unique aspects of 8-oxo-dA metabolism and its specific roles in disease pathogenesis.

Conclusion and Future Directions

7,8-dihydro-8-oxoadenine is a significant product of oxidative DNA damage with proven mutagenic potential. While its repair is primarily handled by the versatile Base Excision Repair pathway, many aspects of its biological role remain underexplored compared to its guanine counterpart. The most significant gap in current knowledge is the absence of a defined role for 8-oxo-dA in cellular signaling. Future research should focus on elucidating whether 8-oxo-dA or its repair intermediates can trigger signaling cascades, which could unveil new mechanisms linking oxidative stress to cellular responses and disease. Further quantitative analysis of 8-oxo-dA levels in various disease states and a deeper characterization of the kinetics and substrate specificity of its repair enzymes will be crucial for establishing its utility as a clinical biomarker and for developing targeted therapeutic strategies.

References

- 1. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mutagenic replication of the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine by human DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NEIL3: a unique DNA glycosylase involved in interstrand DNA crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neil3, the final frontier for the DNA glycosylases that recognize oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterizing the excision of 7,8-dihydro-8-oxoadenine by thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Biochemical Landscape of 8-Oxo-Adenosine: A Technical Guide for Researchers

An In-depth Examination of a Key Player in Oxidative Stress, Mutagenesis, and Cellular Signaling

Introduction

In the intricate world of cellular biochemistry, the integrity of nucleic acids is paramount. Oxidative stress, an unavoidable consequence of aerobic metabolism and environmental insults, perpetually threatens this integrity by generating a variety of lesions in DNA and RNA. Among these, 8-oxo-7,8-dihydro-adenosine (8-oxo-Ado), a major product of adenine oxidation, has emerged as a critical molecule of interest for researchers in drug development and molecular biology. Though structurally similar to the well-studied 8-oxo-guanine, 8-oxo-adenosine possesses unique biochemical properties that contribute to mutagenesis, cellular dysfunction, and disease pathogenesis. This technical guide provides a comprehensive overview of the core biochemical properties of 8-oxo-adenosine, its cellular implications, and the experimental methodologies used to study this important lesion.

Formation and Physicochemical Properties

8-oxo-adenosine arises from the direct attack of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), on the C8 position of adenine. While adenine has a higher redox potential than guanine, making it less susceptible to oxidation, 8-oxo-adenosine is still formed at significant levels within the cell.[1] Cellular levels of 8-oxo-adenosine are estimated to range from one-tenth to half that of 8-oxo-guanine, and in some tumor tissues, the ratio can approach 1:1.[2]

The formation of 8-oxo-adenosine introduces a keto group at the C8 position, which allows it to exist in tautomeric forms and alters its base-pairing properties. This structural change is the basis for its mutagenic potential.

Table 1: Physicochemical Properties of 8-Oxo-2'-deoxyadenosine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₄ | [3] |

| Molecular Weight | 267.24 g/mol | [3] |

| Description | A purine 2'-deoxyribonucleoside | [3] |

Mutagenic Potential and Translesion Synthesis

The presence of 8-oxo-adenosine in a DNA template is mutagenic due to its ability to mispair with incoming nucleotides during DNA replication. Unlike adenine, which exclusively pairs with thymine, 8-oxo-adenosine can ambiguously pair with both thymine and, notably, guanine.[1] This can lead to A→C transversions, a significant type of mutation observed in various cancers. The mutagenic potential of 8-oxo-adenosine is influenced by the sequence context and the specific DNA polymerase involved in replication.[2]

Translesion synthesis (TLS) polymerases are specialized enzymes that can bypass DNA lesions, albeit often with lower fidelity. The efficiency and accuracy of TLS across an 8-oxo-adenosine lesion are critical determinants of the ultimate mutational outcome.

Cellular Repair Mechanisms: The Base Excision Repair Pathway

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of lesions like 8-oxo-adenosine. The primary pathway for the removal of 8-oxo-adenosine from DNA is the Base Excision Repair (BER) pathway. This multi-step process involves the recognition and excision of the damaged base by a DNA glycosylase, followed by the incision of the DNA backbone, DNA synthesis, and ligation.

Several DNA glycosylases have been implicated in the repair of 8-oxo-adenosine, with varying efficiencies and specificities depending on the base it is paired with.

-

Thymine DNA Glycosylase (TDG): TDG has been identified as a key enzyme in the repair of 8-oxo-adenosine, exhibiting robust activity in excising 8-oxo-adenosine when it is paired with guanine, adenine, or cytosine.[4]

-

8-Oxoguanine DNA Glycosylase 1 (OGG1): While OGG1 is the primary enzyme for repairing 8-oxo-guanine, it also shows activity against 8-oxo-adenosine, specifically when it is paired with cytosine.[5]

-

Nei-like DNA Glycosylase 1 (NEIL1): NEIL1 is another DNA glycosylase that can remove 8-oxo-adenosine from DNA, particularly when it is opposite a cytosine.[6]

The following diagram illustrates the general workflow of the Base Excision Repair pathway for 8-oxo-adenosine.

Table 2: Kinetic Parameters of DNA Glycosylases for 8-Oxo-Adenosine

| Enzyme | Substrate (8-oxoA paired with) | k_max (min⁻¹) | K_0.5 (µM) | k_max/K_0.5 (µM⁻¹min⁻¹) | Reference |

| TDG | Guanine | 39.8 ± 0.7 | 0.010 ± 0.001 | 3919 ± 308 | [4] |

| TDG | Adenine | 9.55 ± 0.44 | 0.139 ± 0.023 | 69 ± 12 | [4] |

| TDG | Cytosine | 4.39 ± 0.10 | 0.084 ± 0.008 | 52 ± 5 | [4] |

| TDG | Thymine | 0.135 ± 0.005 | 0.251 ± 0.029 | 0.54 ± 0.06 | [4] |

Nucleotide Pool Sanitization

In addition to the repair of 8-oxo-adenosine within DNA, cells possess mechanisms to prevent its incorporation in the first place. 8-oxo-dATP, the triphosphate form of 8-oxo-2'-deoxyadenosine, can be erroneously incorporated into DNA by polymerases. The enzyme MutT homolog 1 (MTH1) plays a crucial role in sanitizing the nucleotide pool by hydrolyzing 8-oxo-dATP to 8-oxo-dAMP, thereby preventing its incorporation into the nascent DNA strand.[7]

Signaling Pathways

Recent evidence suggests that 8-oxo-adenosine and its derivatives can act as signaling molecules, particularly in the context of the innate immune system. 8-oxoadenine derivatives have been shown to be potent agonists of Toll-like receptors 7 and 8 (TLR7/8).[8][9] TLRs are pattern recognition receptors that play a key role in detecting pathogen-associated molecular patterns and initiating an immune response. The activation of TLR7/8 by 8-oxoadenine derivatives can lead to the production of pro-inflammatory cytokines and the maturation of dendritic cells, highlighting a potential link between oxidative stress and innate immunity.[8]

Experimental Protocols

Synthesis of 8-Oxo-2'-deoxyadenosine Phosphoramidite

A reliable method for the synthesis of the 3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl) derivative of 2'-deoxy-7,8-dihydro-8-oxoadenosine is crucial for the incorporation of this lesion into synthetic oligonucleotides for in vitro studies. The synthesis generally involves the conversion of 2'-deoxy-8-bromoadenosine to its 2'-deoxy-8-(benzyloxy) derivative, followed by catalytic hydrogenation to generate the 8-oxo function.[10] The subsequent phosphitylation to produce the phosphoramidite must be carried out under strictly anhydrous conditions to ensure high yield and purity. During the deprotection of the synthesized DNA oligomer with ammonia, the addition of an antioxidant is critical to prevent aerial oxidation and degradation of the oligomer.[10]

DNA Glycosylase Assay

This assay is used to measure the activity of a DNA glycosylase in excising 8-oxo-adenosine from a DNA substrate.

Materials:

-

Purified DNA glycosylase (e.g., TDG, OGG1, or NEIL1)

-

32P-labeled double-stranded oligonucleotide substrate containing a single 8-oxo-adenosine residue

-

Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 80 mM NaCl, 1 mM EDTA)

-

Formamide loading buffer

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager

Procedure:

-

Prepare reaction mixtures containing the labeled DNA substrate and reaction buffer.

-

Initiate the reaction by adding the DNA glycosylase.

-

Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding NaOH to a final concentration of 0.1 M and heat at 90°C for 30 minutes to cleave the abasic site.[3]

-

Add formamide loading buffer to the samples.

-

Separate the reaction products by denaturing PAGE.

-

Visualize and quantify the cleaved and uncleaved DNA fragments using a phosphorimager. The percentage of cleaved product is a measure of the glycosylase activity.

Conclusion

8-oxo-adenosine is a significant DNA lesion with profound implications for genomic stability and cellular signaling. Its ability to induce mutations and its recognition by specific DNA repair enzymes underscore its importance in the field of DNA damage and repair. Furthermore, the discovery of its role in activating innate immune pathways opens up new avenues for research in immunology and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biochemical properties and biological consequences of this multifaceted molecule. A deeper understanding of 8-oxo-adenosine will undoubtedly contribute to the development of novel therapeutic strategies for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

References

- 1. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of key residues of the DNA glycosylase OGG1 controlling efficient DNA sampling and recruitment to oxidized bases in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing the excision of 7,8-dihydro-8-oxoadenine by thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian 8-oxoguanine DNA glycosylase 1 incises 8-oxoadenine opposite cytosine in nuclei and mitochondria, while a different glycosylase incises 8-oxoadenine opposite guanine in nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of mammalian NEIL1 protein in the repair of 8-oxo-7,8-dihydroadenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

cellular response to 8-oxo-dA DNA damage

An In-depth Technical Guide on the Cellular Response to 8-oxo-dA DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative DNA damage is a constant threat to genomic integrity, arising from endogenous metabolic processes and exogenous agents. One of the common lesions produced is 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), an oxidized form of deoxyadenosine. Although less mutagenic than its guanine counterpart, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), unrepaired 8-oxo-dA can lead to A:T to C:G transversions, contributing to genomic instability and potentially disease.[1][2] This technical guide provides a comprehensive overview of the cellular mechanisms for recognizing and repairing 8-oxo-dA, details key experimental protocols for its study, and presents quantitative data on repair processes.

I. Recognition and Repair of 8-oxo-dA: The Base Excision Repair Pathway

The primary cellular defense against 8-oxo-dA is the Base Excision Repair (BER) pathway. This multi-step process involves the recognition and removal of the damaged base, followed by the restoration of the correct DNA sequence.

A. Initial Recognition and Excision by DNA Glycosylases

The critical first step in BER is the recognition of the 8-oxo-dA lesion by a specific DNA glycosylase. Two key enzymes have been identified to excise 8-oxo-dA:

-

Nei-like DNA glycosylase 1 (NEIL1): NEIL1 is a bifunctional DNA glycosylase that efficiently removes 8-oxo-dA, particularly when it is paired with cytosine (8-oxo-dA:C).[3] NEIL1 possesses both glycosylase activity, which cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, and an associated AP lyase activity that incises the DNA backbone at the resulting abasic (apurinic/apyrimidinic or AP) site.[3][4]

-

8-oxoguanine DNA glycosylase 1 (OGG1): While primarily known for its role in excising 8-oxo-dG, OGG1 has also been shown to remove 8-oxo-dA, again with a preference for the 8-oxo-dA:C mispair.[3][5] Like NEIL1, OGG1 is a bifunctional glycosylase.[5]

The existence of two enzymes capable of repairing 8-oxo-dA:C suggests the biological importance of preventing the mutations that can arise from this specific mispair.[3]

B. Downstream Processing of the AP Site

Following the excision of 8-oxo-dA and incision of the DNA backbone by NEIL1 or OGG1, the BER pathway proceeds through a series of coordinated steps to complete the repair:

-

End Processing: The resulting single-strand break with either a 3'-α,β-unsaturated aldehyde (from NEIL1's β,δ-elimination) or a 3'-phosphate (from OGG1's β-elimination) requires further processing to generate a 3'-hydroxyl (3'-OH) terminus.[3][6] This is typically carried out by Apurinic/apyrimidinic endonuclease 1 (APE1) or Polynucleotide kinase-phosphatase (PNKP) .[3][7]

-

DNA Synthesis: A DNA polymerase, such as DNA polymerase β (Pol β) , fills the single-nucleotide gap by incorporating the correct nucleotide (deoxyadenosine triphosphate) opposite the undamaged strand.[7]

-

Ligation: Finally, a DNA ligase (e.g., DNA Ligase III in complex with XRCC1) seals the nick in the phosphodiester backbone, restoring the integrity of the DNA strand.[7][8]

The following diagram illustrates the proposed Base Excision Repair pathway for 8-oxo-dA.

II. Translesion Synthesis (TLS) as a Tolerance Mechanism

When the BER pathway is overwhelmed or unavailable, cells can employ a damage tolerance mechanism called Translesion Synthesis (TLS). TLS allows the replication machinery to bypass the DNA lesion, albeit with a potential for introducing mutations. For 8-oxo-dA, TLS polymerases can incorporate a nucleotide opposite the lesion. Studies have shown that dTMP is predominantly incorporated opposite 8-oxo-dA, leading to error-free bypass.[9] However, misincorporation of dGMP can also occur, which, if not repaired, would result in an A to C transversion.[9]

The following diagram illustrates the general workflow of Translesion Synthesis.

III. Quantitative Data on 8-oxo-dA

Quantitative analysis of 8-oxo-dA levels and its repair is crucial for understanding its biological significance.

| Parameter | Finding | Reference(s) |

| Cellular Abundance | Varies, but generally ranges from one-tenth to half the levels of 8-oxo-dG. | [10] |

| Mutagenic Frequency | Lower than 8-oxo-dG. A study in mammalian cells reported a mutation frequency of approximately 1.2% for 8-oxo-dA, leading to A→C transversions. | [7] |

| Repair Half-life | The repair of 8-oxo-dA appears to be efficient, with one study reporting a half-life 4.6-fold shorter than that of 8-oxo-dG in human cells. | [10] |

IV. Experimental Protocols

A. Quantification of 8-oxo-dA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of DNA adducts.

1. DNA Isolation:

-

Isolate genomic DNA from cells or tissues using a method that minimizes artifactual oxidation (e.g., using a sodium iodide-based method or including antioxidants like desferrioxamine).

2. DNA Hydrolysis:

-

Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

3. Sample Cleanup:

-

Use solid-phase extraction (SPE) to remove interfering substances and enrich for the deoxynucleosides.

4. LC-MS/MS Analysis:

-

Separate the deoxynucleosides using reverse-phase liquid chromatography.

-

Detect and quantify 8-oxo-dA and unmodified deoxyadenosine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Use an isotopically labeled internal standard (e.g., [¹⁵N₅]8-oxo-dA) for accurate quantification.

Workflow Diagram:

B. In Vitro DNA Glycosylase Assay

This assay measures the ability of a purified DNA glycosylase to excise 8-oxo-dA from a synthetic DNA substrate.

1. Substrate Preparation:

-

Synthesize a short single-stranded oligonucleotide containing a single, site-specific 8-oxo-dA lesion.

-

Label the 5' end of the oligonucleotide with ³²P.

-

Anneal the labeled oligonucleotide to its complementary strand to form a double-stranded DNA substrate.

2. Glycosylase Reaction:

-

Incubate the radiolabeled DNA substrate with the purified DNA glycosylase (e.g., NEIL1 or OGG1) in an appropriate reaction buffer.

3. Product Analysis:

-

Stop the reaction and treat the products with a reagent (e.g., NaOH or piperidine) that cleaves the DNA backbone at the newly formed AP site.

-

Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the fragments by autoradiography and quantify the amount of cleaved product to determine the glycosylase activity.

Workflow Diagram:

V. Signaling Pathways in Response to 8-oxo-dA Damage

While the signaling pathways initiated by 8-oxo-dG and its repair by OGG1, particularly the activation of the Ras-GTPase pathway, are well-documented, specific signaling cascades triggered by 8-oxo-dA are less clear.[11][12][13] It is plausible that the generation of single-strand breaks during the BER of 8-oxo-dA could activate the general DNA damage response (DDR) pathway, involving sensor proteins like PARP1 and the recruitment of downstream signaling and repair factors. However, further research is needed to elucidate any unique signaling events specifically initiated by the presence of 8-oxo-dA.

The diagram below illustrates a potential general signaling response to BER intermediates.

VI. Conclusion

The is a critical component of maintaining genome stability. The Base Excision Repair pathway, initiated by the DNA glycosylases NEIL1 and OGG1, provides an efficient mechanism for the removal of this lesion. While less mutagenic than 8-oxo-dG, the potential for 8-oxo-dA to induce transversions underscores the importance of its timely repair. The experimental protocols detailed in this guide provide robust methods for the detection, quantification, and functional analysis of 8-oxo-dA and its repair, which are essential tools for researchers in the fields of DNA damage and repair, cancer biology, and drug development. Further investigation into the specific signaling pathways activated by 8-oxo-dA will provide a more complete understanding of the cellular consequences of this form of oxidative DNA damage.

References

- 1. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]

- 2. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base excision repair - Wikipedia [en.wikipedia.org]

- 4. Substrate specific stimulation of NEIL1 by WRN but not the other human RecQ helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 10. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of 8-oxo-dA in DNA Duplex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative damage to DNA is a constant threat to genomic integrity, arising from both endogenous metabolic byproducts and exogenous agents. One of the significant lesions resulting from the oxidation of deoxyadenosine is 7,8-dihydro-8-oxo-2'-deoxyadenosine (8-oxo-dA). While less common than its guanine counterpart, 8-oxo-dG, 8-oxo-dA is a mutagenic lesion that can disrupt normal DNA replication and transcription, leading to genetic instability and contributing to the etiology of various diseases, including cancer. This technical guide provides a comprehensive overview of the structural analysis of 8-oxo-dA within a DNA duplex, detailing its impact on DNA structure, the experimental methodologies used for its characterization, and its biological implications.

Biological Significance of 8-oxo-dA

8-oxo-dA is a miscoding lesion that primarily leads to A→C transversions during DNA replication.[1] This mutagenic potential stems from its ability to adopt a syn conformation, which allows it to form a stable Hoogsteen base pair with an incoming deoxyguanosine triphosphate (dGTP). The presence of 8-oxo-dA in a DNA duplex can also affect the binding of various proteins, including DNA polymerases and repair enzymes. The primary cellular defense against 8-oxo-dA is the Base Excision Repair (BER) pathway, which recognizes and removes the damaged base.[2]

Structural Impact of 8-oxo-dA on the DNA Duplex

The introduction of an 8-oxo-dA lesion into a DNA duplex induces localized conformational changes. The extent of this distortion depends on the base opposite the lesion.

-

8-oxo-dA:T Base Pair: When paired with thymine, 8-oxo-dA can form a Watson-Crick-like base pair. However, NMR and thermal melting studies have indicated that the presence of this pair slightly destabilizes the DNA duplex, evidenced by a decrease in the melting temperature (Tm) of approximately 1.7°C in a 30-base-pair duplex.[3] Despite this, the overall B-form geometry of the DNA helix is largely maintained.[3]

-

8-oxo-dA:G Mispair: The 8-oxo-dA:G mispair is considered the most mutagenic combination. In this configuration, 8-oxo-dA preferentially adopts the syn conformation to form a Hoogsteen base pair with guanine in the anti conformation. This pairing causes a more significant distortion in the DNA backbone compared to the 8-oxo-dA:T pair. The stability of the 8-oxo-dA:G pair is lower than that of the 8-oxo-dA:T pair.[3]

Quantitative Data on 8-oxo-dA Containing DNA Duplexes

The following tables summarize the available quantitative data on the thermodynamic stability of DNA duplexes containing 8-oxo-dA.

| Duplex System | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Unmodified | Reference |

| 13-mer duplex with A:T | 54.7 | - | [3] |

| 13-mer duplex with 8-oxo-A:T | 53.0 | -1.7 | [3] |

| 13-mer duplex with A:G | 51.2 | -3.5 | [3] |

| 13-mer duplex with 8-oxo-A:G | Not Reported | Not Reported |

| Thermodynamic Parameter | 8-oxo-A:T Duplex | 8-oxo-A:G Duplex | Reference |

| Enthalpy (ΔH°) (kcal/mol) | Not Reported | Not Reported | |

| Entropy (ΔS°) (cal/mol·K) | Not Reported | Not Reported | |

| Free Energy (ΔG°37) (kcal/mol) | Not Reported | Not Reported |

Experimental Protocols for Structural Analysis

The structural elucidation of 8-oxo-dA in a DNA duplex relies on a combination of biophysical and computational techniques.

Synthesis and Purification of 8-oxo-dA Containing Oligonucleotides

The synthesis of oligonucleotides containing 8-oxo-dA is a prerequisite for structural studies. This is typically achieved using phosphoramidite chemistry on an automated DNA synthesizer.

Protocol:

-

Phosphoramidite Synthesis: The 8-oxo-dA phosphoramidite is synthesized from a protected 2'-deoxyadenosine precursor. A common method involves the conversion of 8-bromo-2'-deoxyadenosine to an 8-benzyloxy derivative, followed by catalytic hydrogenation.[3]

-

Automated DNA Synthesis: The 8-oxo-dA phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard solid-phase DNA synthesizer.

-

Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a solution of ammonium hydroxide, often containing 0.25 M 2-mercaptoethanol to prevent oxidative degradation of the 8-oxo-dA residue.

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for subsequent experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of DNA duplexes in solution.

Protocol:

-

Sample Preparation: The purified 8-oxo-dA containing oligonucleotide and its complementary strand are dissolved in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in either D₂O or a 90% H₂O/10% D₂O mixture. The final DNA concentration is typically in the range of 0.5-2.0 mM.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

-

1D ¹H NMR: To observe imino proton resonances, which provide information on base pairing.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (typically < 5 Å), which are crucial for structure determination.

-

2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each deoxyribose spin system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

¹H-³¹P Correlation Spectroscopy: To probe the conformation of the phosphodiester backbone.

-

-

Structure Calculation: The distance and torsion angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, AMBER) to generate a family of 3D structures consistent with the experimental data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Protocol:

-

Crystallization: The purified 8-oxo-dA containing DNA duplex is crystallized by screening a wide range of conditions (e.g., precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using molecular replacement (if a homologous structure is available) or experimental phasing methods. The resulting model is refined against the diffraction data to obtain a final, high-resolution atomic model.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of DNA duplexes containing 8-oxo-dA.

Protocol:

-

System Setup: A starting structure of the 8-oxo-dA containing DNA duplex (either from NMR, X-ray crystallography, or a modeled structure) is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Force Field Selection: An appropriate force field for nucleic acids (e.g., AMBER, CHARMM) is chosen. Parameters for the 8-oxo-dA residue may need to be developed or validated if not already available.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to allow the solvent and ions to relax around the DNA.

-

Production Simulation: A long-timescale (nanoseconds to microseconds) MD simulation is run to sample the conformational space of the DNA duplex.

-

Trajectory Analysis: The resulting trajectory is analyzed to extract information on structural parameters (e.g., helical parameters, sugar pucker, glycosidic torsion angles), dynamics (e.g., root-mean-square fluctuations), and energetics.

Signaling Pathways and Logical Relationships

The presence of 8-oxo-dA in the genome triggers a series of events, primarily involving the Base Excision Repair (BER) pathway.

Conclusion

The structural analysis of 8-oxo-dA in a DNA duplex is crucial for understanding its mutagenic properties and the mechanisms of its recognition and repair. While significant progress has been made, particularly through comparative studies with 8-oxo-dG, there remains a need for more detailed quantitative structural and thermodynamic data specific to 8-oxo-dA. The experimental and computational approaches outlined in this guide provide a robust framework for researchers to further investigate the impact of this important oxidative lesion on DNA structure and function, ultimately contributing to the development of novel therapeutic strategies targeting DNA damage and repair pathways.

References

The Ambiguous Nature of 8-oxo-dA: A Guide to its Thermodynamic Stability and Biological Consequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative damage to DNA is a constant threat to genomic integrity, arising from both endogenous metabolic processes and exogenous agents. While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is the most extensively studied lesion, the oxidation of deoxyadenosine to form 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA) presents a unique and significant challenge to cellular processes. This technical guide provides a comprehensive overview of the thermodynamic stability of 8-oxo-dA base pairs, details the experimental methodologies used to study them, and explores the biological pathways affected by this lesion.

Thermodynamic Stability of 8-oxo-dA Base Pairs

The thermodynamic stability of a DNA duplex is a critical factor in DNA replication, repair, and transcription. The presence of a damaged base, such as 8-oxo-dA, can alter the local and global stability of the double helix. Unlike its guanine counterpart, comprehensive thermodynamic data for 8-oxo-dA base pairs is less abundant in the literature. However, existing studies provide valuable insights into its pairing preferences and the resulting stability of the DNA duplex.

NMR and thermal melting studies have shown that an 8-oxo-dA:T pair does not significantly disrupt the helical geometry of DNA. However, it does lead to a slight decrease in the melting temperature (Tm) of the duplex, in one instance by 1.7 °C in a 30-base-pair duplex, indicating a minor destabilization[1].

In the context of RNA, 8-oxo-adenosine (8-oxo-A) has demonstrated a notable promiscuity in base pairing. It can form relatively stable pairs with uracil (U), guanine (G), another 8-oxo-G, and even adenine (A)[2]. This suggests that 8-oxo-dA in a DNA context may also exhibit a degree of flexibility in its pairing partners, potentially leading to misincorporation during replication. The ability of 8-oxo-dA to pair with guanine is of particular interest, with X-ray crystallography studies suggesting a stable, albeit non-canonical, pairing geometry where the 8-oxo-dA adopts a syn conformation[1].

Quantitative Data Summary

Due to the limited availability of complete thermodynamic parameters for 8-oxo-dA base pairs in DNA, the following table summarizes the currently available qualitative and semi-quantitative data.

| Base Pair | Change in Melting Temperature (ΔTm) | Relative Stability | Notes |

| 8-oxo-dA : T | -1.7 °C | Slightly Destabilizing | Does not substantially disrupt the overall helix geometry.[1] |

| 8-oxo-dA : G | Not Quantified | Can form a stable, non-canonical base pair.[1] | 8-oxo-dA is in the syn conformation. |

| 8-oxo-dA : C | Not Quantified | Likely Unstable | Less favorable pairing is expected. |

| 8-oxo-dA : A | Not Quantified | Can form a stable pair in RNA context.[2] | Potential for mispairing. |

Biological Significance and Signaling Pathways

The formation of 8-oxo-dA in a DNA template can have significant biological consequences, primarily by causing mutations during DNA replication. The altered base pairing properties of 8-oxo-dA can lead to the misincorporation of nucleotides by DNA polymerases. Studies have shown that 8-oxo-dA can lead to A to C transversions and A to G transitions[1][3]. Although the mutagenic potential of 8-oxo-dA is considered to be lower than that of 8-oxo-dG, it still represents a significant threat to genomic stability[3].

The cellular response to 8-oxo-dA involves a complex interplay of DNA repair pathways. While the specific mechanisms for 8-oxo-dA repair are not as well-defined as those for 8-oxo-dG, it is likely that the Base Excision Repair (BER) pathway plays a central role. In BER, a specific DNA glycosylase recognizes and excises the damaged base, initiating a cascade of events to restore the correct DNA sequence.

The following diagram illustrates the potential fates of an 8-oxo-dA lesion in DNA, leading to either successful repair or a mutagenic outcome.

Experimental Protocols

The thermodynamic stability of DNA duplexes containing 8-oxo-dA is primarily investigated using biophysical techniques that monitor the helix-to-coil transition as a function of temperature.

UV-Visible Thermal Denaturation (UV Melting)

Principle: This technique relies on the hyperchromic effect, where the absorbance of UV light by DNA at 260 nm increases as the double helix denatures into single strands. The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is a key indicator of duplex stability.

Detailed Methodology:

-

Oligonucleotide Synthesis and Purification:

-

The 8-oxo-dA phosphoramidite is synthesized and incorporated into a desired DNA oligonucleotide sequence using standard solid-phase phosphoramidite chemistry[4].

-

The synthesized oligonucleotides, both the 8-oxo-dA containing strand and its complementary strand, are purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

-

-

Sample Preparation:

-

The purified complementary strands are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

The concentration of the DNA duplex is determined by UV absorbance at 260 nm at a temperature above the Tm.

-

-

Data Acquisition:

-

The DNA sample is placed in a temperature-controlled cuvette holder within a UV-Vis spectrophotometer.

-

The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 °C/min or 1 °C/min).

-

-

Data Analysis:

-

The melting curve (absorbance vs. temperature) is plotted and normalized.

-

The Tm is determined as the temperature at the midpoint of the transition (the maximum of the first derivative of the melting curve).

-

By performing melting experiments at different DNA concentrations, a plot of 1/Tm versus ln(CT), where CT is the total strand concentration, can be generated.

-

From this van't Hoff plot, the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the duplex-to-single-strand transition can be calculated.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC directly measures the heat absorbed by a DNA sample as it is heated, providing a more direct determination of the thermodynamic parameters of denaturation.

Detailed Methodology:

-

Sample Preparation:

-

Highly concentrated and purified DNA samples (typically in the micromolar to millimolar range) are prepared in the desired buffer.

-

A reference cell is filled with the same buffer lacking the DNA.

-

-

Data Acquisition:

-

The sample and reference cells are heated at a constant rate.

-

The instrument measures the differential heat flow required to maintain the same temperature in both cells.

-

-

Data Analysis:

-

A thermogram is generated, plotting the excess heat capacity (Cp) versus temperature.

-

The Tm is the temperature at the peak of the thermogram.

-

The calorimetric enthalpy of denaturation (ΔH°cal) is determined by integrating the area under the peak.

-

The entropy change (ΔS°) and Gibbs free energy change (ΔG°) can then be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides high-resolution structural information about DNA duplexes in solution. Temperature-dependent NMR experiments can be used to monitor the stability of individual base pairs.

Detailed Methodology:

-

Sample Preparation:

-

DNA samples are prepared at high concentrations (millimolar range) in a suitable buffer, often containing D2O to reduce the water signal.

-

For studying exchangeable imino protons, experiments are conducted in H2O.

-

-

Data Acquisition:

-

A series of one-dimensional (1D) or two-dimensional (2D) NMR spectra are acquired at different temperatures.

-

The chemical shifts and line widths of specific proton resonances, particularly the imino protons involved in hydrogen bonding, are monitored.

-

-

Data Analysis:

-

The disappearance of imino proton signals with increasing temperature indicates the "melting" or opening of specific base pairs.

-

This allows for the determination of base pair-specific stability and can provide insights into the local destabilization caused by the 8-oxo-dA lesion.

-

Conclusion

The presence of 8-oxo-dA in the genome, while less studied than its guanine analog, poses a significant threat due to its potential to cause mutations. The slight thermodynamic destabilization and altered base pairing preferences of 8-oxo-dA contribute to its mutagenic character. Further research, particularly in quantifying the complete thermodynamic profiles of 8-oxo-dA paired with all canonical bases, is crucial for a deeper understanding of its biological impact and for the development of targeted therapeutic strategies against oxidative DNA damage. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental and theoretical rationalization for the base pairing abilities of inosine, guanosine, adenosine, and their corresponding 8‐oxo‐7,8‐dihydropurine, and 8‐bromopurine analogues within A‐form duplexes of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing 8-Oxo-dG CEP in DNA Repair Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative DNA damage is a constant threat to genomic integrity, implicated in aging, neurodegenerative diseases, and cancer.[1][2][3][4] One of the most abundant and mutagenic DNA lesions resulting from oxidative stress is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-Oxo-dG).[1][2][3][4] This lesion can mispair with deoxyadenosine during DNA replication, leading to G:C to T:A transversion mutations.[2][5][6] The primary cellular defense against 8-Oxo-dG is the Base Excision Repair (BER) pathway, initiated by the 8-oxoguanine DNA glycosylase 1 (OGG1).[2][4][5][7][8][9]

Understanding the mechanisms of 8-Oxo-dG repair is crucial for developing novel therapeutic strategies, particularly in oncology.[8] The chemical synthesis of oligonucleotides containing a site-specific 8-Oxo-dG lesion, facilitated by 8-Oxo-dG CEP (phosphoramidite), provides a powerful tool for in vitro and cellular studies of DNA repair. These synthetic oligonucleotides serve as substrates to investigate the activity of DNA repair enzymes, screen for inhibitors, and elucidate the intricate signaling pathways involved.

This document provides detailed application notes and protocols for the use of 8-Oxo-dG CEP in DNA repair studies, including the synthesis of 8-Oxo-dG-containing oligonucleotides and their application in various DNA repair assays.

Signaling Pathways

The repair of 8-Oxo-dG is primarily managed by the Base Excision Repair (BER) pathway. The key steps are outlined below.

Base Excision Repair (BER) Pathway for 8-Oxo-dG

Caption: Base Excision Repair pathway for 8-Oxo-dG.

Recent studies have also revealed a novel signaling role for OGG1 and the excised 8-oxoG base, linking DNA repair to cellular redox signaling through the activation of the small GTPase Rac1.[1][10] This highlights the multifaceted role of the 8-Oxo-dG repair system beyond simple lesion removal.

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing 8-Oxo-dG

This protocol outlines the solid-phase synthesis of oligonucleotides containing a site-specific 8-Oxo-dG lesion using 8-Oxo-dG CEP.

Materials:

-

8-Oxo-dG CEP (phosphoramidite)

-

Standard DNA synthesis reagents and solvents

-

Controlled pore glass (CPG) solid support

-

DNA synthesizer

-

Ammonia solution

-

HPLC system for purification

Methodology:

-

Automated DNA Synthesis: The oligonucleotide is synthesized on a standard automated DNA synthesizer.

-

Coupling of 8-Oxo-dG: At the desired position in the sequence, the 8-Oxo-dG phosphoramidite is coupled using the standard synthesis cycle. Due to the potential for oxidation, it is advisable to use fresh, high-quality reagents.

-

Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the CPG support and deprotected using concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified by reverse-phase or anion-exchange HPLC to ensure high purity.

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct mass and incorporation of the 8-Oxo-dG modification.

Protocol 2: In Vitro OGG1 Cleavage Assay

This assay measures the activity of OGG1 glycosylase on a synthetic DNA substrate containing 8-Oxo-dG.

Materials:

-

Purified recombinant human OGG1 (hOGG1)

-

5'-radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotide duplex containing a single 8-Oxo-dG:C pair

-

Reaction buffer (e.g., 25 mM HEPES-KOH, pH 7.8, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

-

Formamide loading dye

-

Denaturing polyacrylamide gel (15-20%)

-

Phosphorimager or fluorescence scanner

Methodology:

-

Substrate Preparation: Anneal the labeled single-stranded oligonucleotide containing 8-Oxo-dG with its complementary strand to form a duplex.

-

Enzyme Reaction:

-

Set up reactions containing the DNA substrate (e.g., 10 nM) and varying concentrations of hOGG1 in the reaction buffer.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes).

-

-

Reaction Termination: Stop the reaction by adding formamide loading dye and heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The cleaved product will migrate faster than the full-length substrate.

-

Quantification: Quantify the band intensities to determine the percentage of cleaved substrate and calculate the enzyme activity.

Protocol 3: Cellular 8-Oxo-dG Quantification using Immunofluorescence

This protocol describes the detection and quantification of 8-Oxo-dG in cultured cells following oxidative stress.

Materials:

-

Oxidizing agent (e.g., KBrO₃, H₂O₂)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on coverslips to the desired confluency.

-

Treat cells with an oxidizing agent for a specified time to induce oxidative DNA damage. Include an untreated control.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with fixation solution.

-

Permeabilize the cells to allow antibody access to the nucleus.

-

-

Immunostaining:

-

Block non-specific antibody binding.

-

Incubate with the primary anti-8-Oxo-dG antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

-

Microscopy:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

-

Image Analysis: Quantify the fluorescence intensity of the 8-Oxo-dG signal within the nucleus using image analysis software.

Experimental Workflow and Data Presentation

Experimental Workflow for DNA Repair Studies

Caption: General experimental workflow for DNA repair studies.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 8-Oxo-dG levels and repair.

Table 1: Basal Levels of 8-Oxo-dG in Cellular DNA

| Cell Type | 8-Oxo-dG Level | Method | Reference |

| Human Bronchoalveolar H358 cells | 2.2 ± 0.4 8-oxo-dGuo/10⁷ dGuo | LC-MRM/MS | [13] |

| Human Lung Adenocarcinoma A549 cells | Similar to H358 cells | LC-MRM/MS | [13] |

| Mouse Hepatoma Hepa-1c1c7 cells | Similar to H358 cells | LC-MRM/MS | [13] |

| Human Cervical Epithelial HeLa cells | Similar to H358 cells | LC-MRM/MS | [13] |

| HeLa cells | 1 to 4 8-oxo-dG per 10⁶ dG | Multi-laboratory comparison | [14] |

| Human Peripheral Blood Lymphocytes | ~1 8-oxo-dG per 10⁶ dG | LC-MS | [14] |

Table 2: 8-Oxo-dG Levels in Cancer vs. Normal Tissues

| Cancer Type | 8-Oxo-dG/10⁵ dG (Cancer Tissue) | 8-Oxo-dG/10⁵ dG (Normal Tissue) | Reference |

| Breast Cancer | 2.07 ± 0.95 | 1.34 ± 0.46 | [15] |

| Breast Cancer | 10.7 ± 15.5 | 6.3 ± 6.8 | [15] |

| Colorectal Cancer | 2.53 ± 0.15 | 1.62 ± 0.13 | [15] |

| Colorectal Cancer | 49 | 21 | [15] |

| Colorectal Cancer | 1.34 ± 0.11 | 0.64 ± 0.05 | [15] |

| Colorectal Cancer | 2.4 ± 1.1 | 1.6 ± 0.6 | [15] |

Table 3: Induction of 8-Oxo-dG by Oxidative Stress

| Cell Type | Treatment | Fold Increase in 8-Oxo-dG | Assay | Reference |

| H358 cells | KBrO₃ (0.05 - 2.50 mM) | Linear dose-response | LC-MRM/MS | [13] |

| Neonatal Rat Lung Tissues | Hyperoxia (2-7 days) | Significantly increased | Competitive ELISA | [16] |

| HaCaT cells | KBrO₃ (40 mM, 30 min) | ~2.5-fold (Ab detection) | Immunofluorescence | [12] |

| HaCaT cells | KBrO₃ (40 mM, 30 min) | ~1.5-fold (Avidin detection) | Immunofluorescence | [12] |

Applications in Drug Development

The study of 8-Oxo-dG repair has significant implications for drug development, particularly in oncology.

-

Screening for BER Inhibitors: Synthetic oligonucleotides containing 8-Oxo-dG are ideal substrates for high-throughput screening of small molecule inhibitors of OGG1 and other BER enzymes.[8]

-

Synthetic Lethality: Targeting the BER pathway in cancers with specific DNA repair deficiencies is a promising therapeutic strategy.[8] For example, tumors with mutations in other DNA repair pathways may be more reliant on BER for survival, making them susceptible to BER inhibitors.

-

Biomarker Development: Measuring levels of 8-Oxo-dG in tissues or bodily fluids can serve as a biomarker for oxidative stress and disease progression.[15][17][18] Assays based on the principles described here can be adapted for clinical applications.

Conclusion

The use of 8-Oxo-dG CEP to synthesize site-specifically modified oligonucleotides is an indispensable tool for research into oxidative DNA damage and repair. The protocols and data presented here provide a framework for investigating the fundamental mechanisms of the BER pathway, elucidating novel signaling roles of 8-Oxo-dG, and discovering new therapeutic agents that target DNA repair processes. These studies are critical for advancing our understanding of diseases associated with genomic instability and for developing innovative treatments.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Damage Processing by Human 8-Oxoguanine-DNA Glycosylase Mutants with the Occluded Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The genomic landscape of 8-oxodG reveals enrichment at specific inherently fragile promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Oxo dG Oligo Modifications from Gene Link [genelink.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

Application Note: HPLC Purification of Oligonucleotides Containing 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-Oxo-dG)

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-Oxo-dG) is one of the most common DNA lesions resulting from exposure to reactive oxygen species (ROS).[1] It serves as a critical biomarker for oxidative stress and is extensively studied in the context of aging, carcinogenesis, and various degenerative diseases.[2][3] The presence of 8-Oxo-dG in a DNA sequence can lead to G:C to T:A transversion mutations if not repaired.[4] Therefore, synthetic oligonucleotides containing 8-Oxo-dG are invaluable tools for research into DNA damage recognition, repair pathways, and the structural effects of oxidative lesions.

The chemical synthesis of oligonucleotides, while efficient, invariably produces a mixture of the desired full-length product alongside truncated sequences (failure sequences) and by-products from deprotection steps.[5] For applications requiring high precision, such as structural studies, enzymatic assays, or therapeutic development, purification of the 8-Oxo-dG containing oligonucleotide is a critical step. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and purity.[6][7]

This document provides detailed protocols for the two primary modes of HPLC purification—Reversed-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC)—and guidance for selecting the appropriate method for 8-Oxo-dG containing oligonucleotides.

Biological Context: The Base Excision Repair (BER) Pathway

In living organisms, 8-Oxo-dG lesions are primarily corrected through the Base Excision Repair (BER) pathway.[8][9] Understanding this pathway highlights the biological significance of the lesion. The process is initiated by a specific DNA glycosylase, 8-oxoguanine glycosylase (OGG1), which recognizes and excises the damaged base.[1] This creates an apurinic/apyrimidinic (AP) site, which is further processed by other enzymes to restore the correct guanine base.[9]

References

- 1. portlandpress.com [portlandpress.com]

- 2. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. oligofastx.com [oligofastx.com]

- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Reconstitution of the base excision repair pathway for 7,8-dihydro-8-oxoguanine with purified human proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

Application Note & Protocol: Quantification of 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA) in Cellular DNA

Audience: Researchers, scientists, and drug development professionals.

Introduction